3-Methylphosphinicopropionic Acid Disodium Salt

Description

Properties

IUPAC Name |

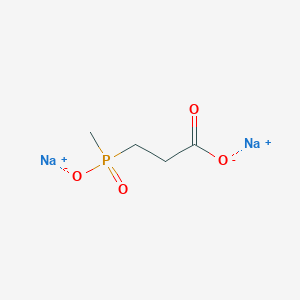

disodium;3-[methyl(oxido)phosphoryl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9O4P.2Na/c1-9(7,8)3-2-4(5)6;;/h2-3H2,1H3,(H,5,6)(H,7,8);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRAXDYWWUWPEJV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(CCC(=O)[O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Na2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Methylphosphinicopropionic Acid Disodium Salt typically involves the reaction of 3-Methylphosphinicopropionic Acid with sodium hydroxide to form the disodium salt. The reaction conditions often include controlled temperature and pH to ensure the complete conversion of the acid to its disodium salt form . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

3-Methylphosphinicopropionic Acid Disodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphinic acid derivatives.

Reduction: Reduction reactions can convert it back to its parent acid form.

Substitution: The compound can undergo substitution reactions where the methyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

3-Methylphosphinicopropionic Acid Disodium Salt has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of related compounds.

Biology: Employed in studies related to enzyme inhibition and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects and as a metabolite in drug development.

Industry: Utilized in the analysis of pesticides and herbicides, particularly as a metabolite of glufosinate.

Mechanism of Action

The mechanism of action of 3-Methylphosphinicopropionic Acid Disodium Salt involves its interaction with specific molecular targets, such as enzymes involved in metabolic pathways. The compound can inhibit certain enzymes, leading to alterations in metabolic processes. The pathways involved include those related to phosphinic acid metabolism and its derivatives .

Comparison with Similar Compounds

Research Findings and Implications

- Environmental Impact : MPP disodium salt’s persistence in soil highlights the need for monitoring glyphosate degradation pathways .

- Analytical Precision: The deuterated variant (MPP-d3) reduces quantification errors in MS by 15–20% compared to non-labeled standards .

- Functional Specificity : Structural modifications (e.g., bisphosphonates vs. phosphinic acids) dictate biological vs. industrial utility .

Biological Activity

3-Methylphosphinicopropionic Acid Disodium Salt (MPP), with the CAS number 66992-42-5, is a compound primarily recognized as a metabolite of the herbicide glufosinate. Its biological activity is significant in understanding both its ecological impact and its potential effects on human health. This article will explore the biological activity of MPP, including its metabolic pathways, toxicity, and environmental fate, supported by data tables and relevant case studies.

Metabolic Pathways

This compound is formed during the metabolism of glufosinate, a non-selective herbicide that acts by inhibiting glutamine synthetase. This inhibition disrupts amino acid synthesis, leading to cell death in plants. MPP itself has been shown to have limited systemic activity and is primarily excreted unchanged in feces, with only small amounts detected in urine and tissues .

Toxicological Evaluations

Research indicates that MPP and its parent compound glufosinate exhibit varying degrees of toxicity across different organisms. The following table summarizes key findings from toxicological studies:

| Study | Organism | Dose (mg/kg) | Main Findings |

|---|---|---|---|

| Lauck-Birkel & Strunk (1999) | Wistar Rats | 2.3 | Less than 10% absorbed; rapid excretion primarily as parent compound in feces (>70%) |

| Huang & Smith (1995) | Lactating Goat | 3 | Over 80% excreted in feces; minimal tissue accumulation (<0.1%) |

| EPA Risk Assessment (2008) | Freshwater Fish | Varies | Acute toxicity observed; chronic effects being evaluated |

These studies highlight that while MPP is a metabolite of glufosinate, its toxicity profile may differ significantly due to its metabolic pathways and excretion patterns.

Environmental Fate

The environmental fate of MPP is closely linked to that of glufosinate. Studies show that MPP can persist in soil and water systems, raising concerns about its ecological impact. The following table summarizes findings related to the degradation of MPP:

| Parameter | Value |

|---|---|

| Soil Half-Life (days) | 30-120 |

| Major Degradation Products | Glufosinate, N-acetyl-L-glufosinate |

| % Residue in Soil after 120 days | 19% |

Research indicates that MPP can undergo aerobic degradation in soil, with significant residues remaining after prolonged periods . This persistence raises questions about the long-term ecological risks associated with its use.

Case Study 1: Toxicity in Aquatic Environments

A study conducted on freshwater ecosystems revealed that exposure to glufosinate and its metabolites, including MPP, resulted in acute toxicity to fish species. The research indicated that concentrations above certain thresholds led to significant mortality rates among test subjects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.